molecular formula C19H17F3N6O B6429305 2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide CAS No. 2329535-52-4

2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Cat. No.: B6429305
CAS No.: 2329535-52-4
M. Wt: 402.4 g/mol
InChI Key: BPIDUZPTNLFVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a trifluorinated aromatic ring (2,3,4-trifluorobenzamide) linked to an ethylamino-pyridazinylamine scaffold. The trifluoro substitution on the benzamide moiety likely improves metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .

Properties

IUPAC Name

2,3,4-trifluoro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6O/c1-11-2-5-14(25-10-11)26-16-7-6-15(27-28-16)23-8-9-24-19(29)12-3-4-13(20)18(22)17(12)21/h2-7,10H,8-9H2,1H3,(H,23,27)(H,24,29)(H,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIDUZPTNLFVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,3,4-trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F3N5OC_{19}H_{19}F_{3}N_{5}O, with a molecular weight of approximately 402.14 g/mol. The presence of trifluoromethyl and pyridazinyl moieties suggests potential interactions with various biological targets.

Preliminary studies indicate that this compound may act as an inhibitor of specific receptors or enzymes involved in disease pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Interaction studies using techniques such as molecular docking and surface plasmon resonance have been employed to elucidate its binding characteristics with target proteins.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For example:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In particular, it exhibited an IC50 value of 12.50μM12.50\mu M against the MCF7 breast cancer cell line and 42.30μM42.30\mu M against the NCI-H460 lung cancer cell line .
Cell LineIC50 (µM)
MCF712.50
NCI-H46042.30

Enzyme Inhibition

The compound has shown promise as an inhibitor for several key enzymes involved in cancer progression:

  • Aurora-A Kinase : It inhibited Aurora-A kinase with an IC50 value of 0.067μM0.067\mu M, indicating strong potential for targeting this critical enzyme in cancer therapy .
  • CDK2 Inhibition : The compound also displayed significant inhibition against cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

Case Studies

Recent research has highlighted the therapeutic potential of this compound in various contexts:

  • Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines.
  • Mechanistic Studies : Detailed mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound ID/Name Key Substituents Structural Differences vs. Target Compound Hypothesized Impact on Properties
Target Compound : 2,3,4-Trifluoro-N-[2-({6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide 2,3,4-Trifluorobenzamide; pyridazinylaminoethyl; 5-methylpyridin-2-ylamino N/A High metabolic stability (CF3 groups); pyridazine may enhance selectivity for specific targets.
Compound 15 (): N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Thienylmethylthio; 3-cyanopyridinylamino Thioether vs. trifluorobenzamide; pyridine vs. pyridazine Reduced metabolic stability (thioether oxidation risk); altered binding due to cyano group .
Compound 20 (): 2-[[(5-Methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide Isoxazolemethylthio; nitro-phenylamino; pyridinecarboxamide Pyridinecarboxamide vs. benzamide; nitro group vs. CF3 Nitro group may increase reactivity but reduce solubility; isoxazole enhances steric bulk .
Compound 45 (): N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Dichloropyridinylamino; oxadiazolemethylthio Dichloro vs. trifluoro; oxadiazole vs. pyridazine Dichloro substituents increase hydrophobicity; oxadiazole may alter electron distribution .
Compound 55 (): N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Benzothiazolylamino; thienylmethylthio Benzothiazole vs. pyridazine; thioether vs. CF3 Benzothiazole’s rigidity may limit conformational flexibility; thioether poses metabolic risks .

Key Observations :

Trifluorinated Benzamide vs. Thioether/Aromatic Substituents :
The target compound’s trifluorobenzamide group provides superior metabolic stability compared to thioether-containing analogs (e.g., Compounds 15, 55), which are prone to oxidation . However, thioethers may improve membrane permeability due to increased lipophilicity.

Pyridazine Core vs. Pyridine/Isoxazole: The pyridazine ring in the target compound (vs.

Aminoethyl Linker Variations: Substituents on the ethylamino linker (e.g., nitro groups in Compound 20, dichloropyridinyl in Compound 45) influence steric hindrance and electronic effects.

The target compound’s trifluoro and pyridazine motifs may optimize target affinity and pharmacokinetics compared to less-stable analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.